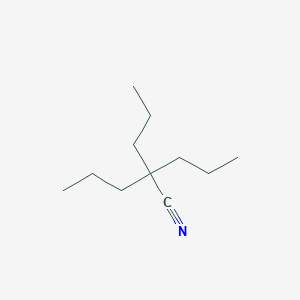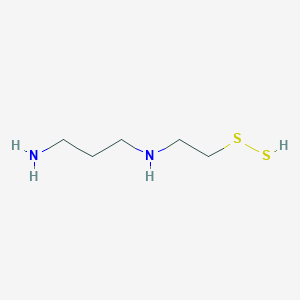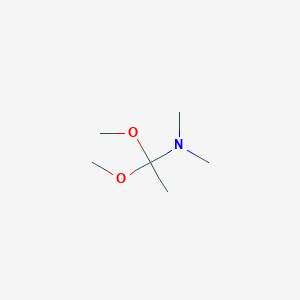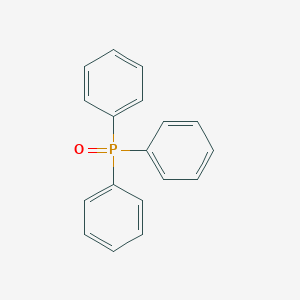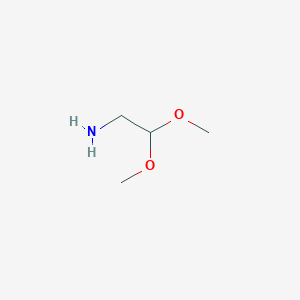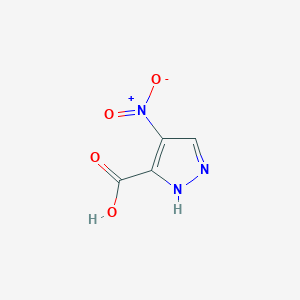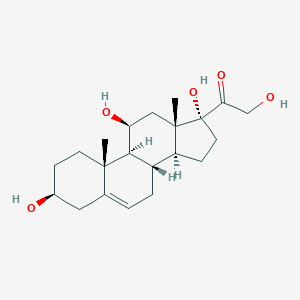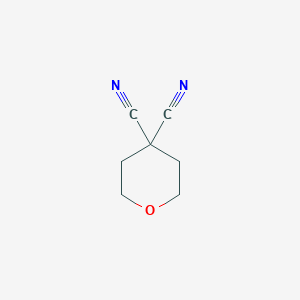
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile and its derivatives can be achieved through various synthetic routes, including the three-component condensation reactions. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles has been synthesized from β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes in a diastereoselective manner. This process involves cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of dihydro-2H-pyran derivatives, including this compound, reveals a distorted envelope conformation for the heterocyclic rings. Single-crystal X-ray diffraction analysis has been employed to examine the structure, showing the compounds belong to the monoclinic system with significant intermolecular hydrogen bonding, stabilizing the crystal structure (Jansone et al., 2007).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its chemical versatility. For example, the hetero-Diels-Alder reaction with α,β-unsaturated acyl cyanides and enol ethers results in 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles, highlighting the compound's reactivity and potential for functional group transformations (John et al., 1987).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and boiling point, are crucial for its application in synthesis and pharmaceutical formulations. While specific studies directly addressing these properties were not found in the current search, such properties are typically determined experimentally and are essential for handling and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other chemical compounds, stability under various conditions, and potential for further functionalization, are of significant interest. Its participation in reactions such as the visible-light initiated one-pot, three-component synthesis demonstrates its utility in creating diverse chemical structures under mild conditions (Zhang et al., 2019).
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Le dihydro-2H-pyran-4,4(3H)-dicarbonitrile présente des propriétés pharmacologiques prometteuses. Les chercheurs ont exploré son potentiel en tant que modulateur du récepteur NMDA. Les récepteurs NMDA jouent un rôle essentiel dans la transmission synaptique excitatoire et sont impliqués dans diverses fonctions cérébrales, notamment l'apprentissage et la mémoire . De plus, des études in vitro ont démontré son activité antivirale contre le virus de la grippe, suggérant sa candidature pour le développement de nouveaux médicaments ou traitements antiviraux contre la grippe .
Groupe protecteur en synthèse organique
Le composé trouve une application en tant que groupe protecteur pour les alcools. Plus précisément, il sert de groupe protecteur 4-méthoxytétrahydropyran-4-yle. Cette stratégie de protection est avantageuse par rapport à l'utilisation du 3,4-dihydro-2H-pyran, offrant une polyvalence dans la synthèse des nucléotides et d'autres transformations organiques .
Chimie industrielle et produits chimiques de spécialité
Le this compound a un potentiel dans la synthèse de méthanes tétrasubstitués symétriques. Ces composés sont des intermédiaires précieux dans la production de produits chimiques de spécialité, de produits pharmaceutiques et de produits agrochimiques .
Production biopharmaceutique
Les chercheurs ont exploré son utilisation en tant qu'inhibiteur de l'amine oxydase sensible à la semicarbazide (SSAO). La SSAO est impliquée dans divers processus physiologiques, notamment le métabolisme du glucose et la fonction vasculaire. L'inhibition de la SSAO peut avoir des implications thérapeutiques .
Propriétés
IUPAC Name |
oxane-4,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWZQQPETNQTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561428 | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111511-90-1 | |
| Record name | Tetrahydro-4H-pyran-4,4-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111511-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

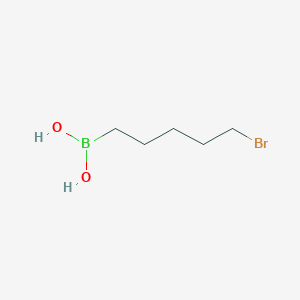

![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
